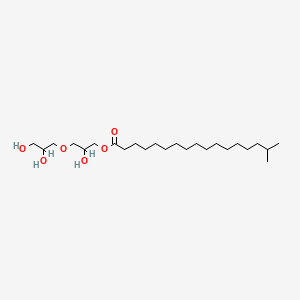
Diglycerin monoisostearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diglycerin monoisostearate is a compound widely used in various industries due to its unique properties. It is an ester formed from the reaction of polyglycerol and isostearic acid. This compound is known for its excellent emulsifying properties, making it a popular ingredient in cosmetics, food, and pharmaceuticals .
Métodos De Preparación
Diglycerin monoisostearate is synthesized through the esterification of polyglycerol with isostearic acid. The reaction typically occurs under acidic or basic conditions, with the use of catalysts to speed up the process. Industrial production often involves heating the reactants to high temperatures to ensure complete esterification. The resulting product is then purified to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Diglycerin monoisostearate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Diglycerin monoisostearate has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifier in various chemical formulations.
Biology: It is used in the preparation of biological samples for microscopy.
Medicine: It is used in the formulation of drug delivery systems to enhance the bioavailability of active ingredients.
Industry: It is used in the production of cosmetics, food products, and pharmaceuticals due to its emulsifying properties
Mecanismo De Acción
The mechanism of action of polyglyceryl-2 monoisostearate involves its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to stabilize emulsions and improve the texture and consistency of products. The molecular targets and pathways involved in its action include interactions with lipid bilayers and proteins, which help to stabilize emulsions and enhance the delivery of active ingredients .
Comparación Con Compuestos Similares
Diglycerin monoisostearate is often compared with other similar compounds, such as:
Polyglyceryl-2 triisostearate: This compound has similar emulsifying properties but is used more in decorative cosmetics due to its ability to disperse pigments.
Polyglyceryl-3 diisostearate: This compound is used in formulations requiring higher emulsifying power and stability.
This compound stands out due to its balance of emulsifying properties and stability, making it suitable for a wide range of applications .
Propiedades
Número CAS |
81752-33-2 |
|---|---|
Fórmula molecular |
C24H48O6 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C24H48O6/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24(28)30-20-23(27)19-29-18-22(26)17-25/h21-23,25-27H,3-20H2,1-2H3 |
Clave InChI |
WVRJNKBXUMGBGG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















